molecular formula C14H11N3O B1459708 (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone CAS No. 1263378-75-1

(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone

Cat. No.: B1459708
CAS No.: 1263378-75-1
M. Wt: 237.26 g/mol
InChI Key: GLESJZXZYZLPMF-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of a pyridine moiety further enhances the compound’s potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone typically involves the condensation of 2-aminobenzimidazole with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced alcohols, and substituted pyridine derivatives with various functional groups .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-yl)-pyridin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. The pyridine ring enhances the compound’s ability to interact with nucleic acids, potentially disrupting DNA and RNA synthesis . These interactions lead to the inhibition of cellular processes essential for the survival and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-17-12-8-3-2-6-10(12)16-14(17)13(18)11-7-4-5-9-15-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLESJZXZYZLPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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